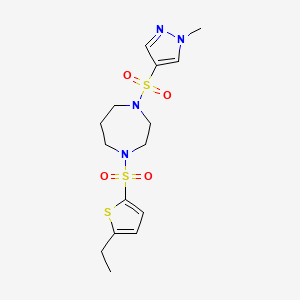

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

BenchChem offers high-quality 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S3/c1-3-13-5-6-15(24-13)26(22,23)19-8-4-7-18(9-10-19)25(20,21)14-11-16-17(2)12-14/h5-6,11-12H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSMZOIGEYQVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with sulfonyl groups and a thiophene moiety, which contributes to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 395.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Functionalization of the Thiophene Ring : Electrophilic substitution reactions introduce the ethyl group.

- Formation of Diazepane : The diazepane structure is formed through cyclization reactions involving appropriate precursors.

Common reagents include sulfonyl chlorides and bases such as triethylamine to facilitate the formation of sulfonamide bonds.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The sulfonyl groups enhance its binding affinity to various biological targets, including:

- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : Its structural similarity to known ligands suggests potential interactions with neurotransmitter receptors.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane exhibit significant antimicrobial activity. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | >64 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

| Acinetobacter baumannii | >64 |

This data indicates that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.

Anti-inflammatory Activity

Research has shown that similar compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the tested compounds exhibited varying degrees of activity, with some achieving MIC values as low as 16 µg/mL against resistant strains .

In Vivo Studies

In vivo studies conducted on animal models have shown that compounds structurally related to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can reduce inflammation markers significantly when administered at therapeutic doses . These findings support its potential use in clinical settings for managing inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Diazepane Ring Formation : Construct the 1,4-diazepane core via cyclization of diamines or dihalides under basic conditions.

Sulfonylation : Introduce sulfonyl groups using sulfonyl chlorides (e.g., 5-ethylthiophene-2-sulfonyl chloride and 1-methyl-1H-pyrazole-4-sulfonyl chloride) via nucleophilic substitution. Key parameters include:

- Temperature : Controlled heating (40–60°C) to avoid decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .

- Catalysts : Pyridine or triethylamine to neutralize HCl byproducts .

Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product .

Q. Table 1: Critical Reaction Parameters

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| Sulfonylation | Temperature | 40–60°C | Higher yields at moderate temps |

| Sulfonylation | Solvent | Acetonitrile | Enhances nucleophilicity |

| Purification | Method | Column Chromatography | Reduces byproduct contamination |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming sulfonyl group attachment and diazepane ring integrity .

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the diazepane core .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass analysis .

Q. Table 2: Analytical Techniques and Applications

| Technique | Application | Key Information Obtained |

|---|---|---|

| ¹H NMR | Structural Confirmation | Sulfonyl group integration, ring substituents |

| HPLC | Purity Assessment | Retention time vs. standards |

| HRMS | Molecular Formula | Exact mass matching theoretical values |

Advanced Research Questions

Q. How can researchers optimize the sulfonylation steps to minimize byproduct formation?

Methodological Answer:

- Stepwise Sulfonylation : Introduce one sulfonyl group at a time to reduce steric hindrance and competing reactions .

- Solvent Optimization : Use anhydrous conditions to prevent hydrolysis of sulfonyl chlorides .

- Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) for enhanced reaction efficiency .

- Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Standardized Assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to isolate variables .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., thiophene vs. pyrazole derivatives) to identify critical pharmacophores .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers (e.g., inconsistent IC₅₀ values due to assay sensitivity) .

Q. Table 3: Common Data Contradictions and Resolutions

Q. How can computational modeling predict the compound’s binding interactions with target proteins (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with kinase active sites. Focus on sulfonyl groups forming hydrogen bonds with catalytic lysines .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical residue interactions .

- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA/GBSA to prioritize analogs for synthesis .

Key Computational Workflow:

Target Selection : Prioritize kinases with known sulfonamide sensitivity (e.g., MAPK) .

Docking Validation : Cross-check with crystallographic data of similar inhibitors .

Experimental Validation : Correlate computational predictions with in vitro kinase assays .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities, and how are they addressed?

Methodological Answer:

- Byproduct Accumulation : At larger scales, side reactions increase; optimize stoichiometry and use flow chemistry for better control .

- Purification Bottlenecks : Replace column chromatography with recrystallization (solvent screening required) .

- Exothermic Reactions : Implement temperature-jacketed reactors to manage heat generation during sulfonylation .

Q. How does the electronic nature of the sulfonyl groups influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Sulfonyl groups reduce electron density on the diazepane ring, altering nucleophilicity and metabolic stability .

- Bioactivity Modulation : Stronger electron withdrawal (e.g., fluorinated sulfonyl groups) may enhance kinase binding but reduce solubility. Balance via substituent tuning (e.g., ethylthiophene for lipophilicity) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics : Use murine models for preliminary ADME studies. Monitor plasma half-life and brain penetration (if CNS targets are suspected) .

- Toxicity Screening : Zebrafish embryos for acute toxicity; rodent models for chronic exposure .

- Metabolite Identification : LC-MS/MS to detect sulfonate cleavage products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.